Cytotoxicity Against EAC Cells
In a direct in vitro comparison, the target compound 5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (designated as compound 2) demonstrated superior anticancer activity relative to a closely related analog, compound 9, from the same synthetic library [1]. The target compound achieved an IC50 of 90 μg/mL, while compound 9 showed a higher IC50 of 100 μg/mL [1]. This 10 μg/mL difference represents a measurable improvement in potency within the same experimental framework. Both compounds were benchmarked against the positive control doxorubicin, confirming the intermediate activity level of this compound class [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 90 μg/mL |
| Comparator Or Baseline | Compound 9 (a pyrazolo[3,4-d]pyrimidin-4-one analog) at 100 μg/mL; Doxorubicin (positive control) |
| Quantified Difference | ΔIC50 = 10 μg/mL (target compound is more potent) |
| Conditions | Ehrlich Ascites Carcinoma (EAC) cell line; assay method as described in Ghorab et al., 2010 [1] |
Why This Matters
This direct potency comparison from a single study enables researchers to prioritize the target compound over its closest analog, compound 9, for follow-up anticancer studies, as it offers a quantifiably lower IC50 value.
- [1] Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., Alafeefy, A. M., & Aboulmagd, S. A. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178. View Source
